molecular formula C7H8O4 B12887326 Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate CAS No. 616871-31-9

Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate

Cat. No.: B12887326
CAS No.: 616871-31-9
M. Wt: 156.14 g/mol
InChI Key: RMYFHWSKRKZMDP-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate is a chemical building block featuring the dihydrofuran-2-one (2(5H)-furanone) scaffold, a structure of significant interest in medicinal and agricultural chemistry . This five-membered unsaturated lactone is a privileged structure found in a vast number of natural and synthetic bioactive compounds . The reactivity of the lactone ring and the ester-functionalized side chain make this compound a versatile intermediate for the synthesis of more complex molecules. The dihydrofuran-2-one core is a recognized pharmacophore known to impart a range of biological activities. Research into analogous structures has demonstrated extensive properties, including antifungal , anti-inflammatory, and antitumor activities . For instance, butenolide derivatives have been explored as novel fungicides, with some showing excellent activity against pathogens like Sclerotinia sclerotiorum . Furthermore, the scaffold's electron-rich nature allows it to interact with various biological targets, such as enzymes and receptors . This product is intended for research and development purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

616871-31-9

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 2-(5-oxo-2H-furan-4-yl)acetate

InChI

InChI=1S/C7H8O4/c1-10-6(8)4-5-2-3-11-7(5)9/h2H,3-4H2,1H3

InChI Key

RMYFHWSKRKZMDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CCOC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate can be achieved through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate is known for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anti-cancer effects.

Case Studies:

  • A study highlighted the synthesis of derivatives of this compound and their evaluation for anti-cancer properties. The derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapeutics .
  • Another investigation focused on the compound's role as a precursor in the synthesis of more complex molecules with targeted biological activities, showcasing its utility in drug development pipelines .

Agricultural Applications

In agriculture, this compound is being explored for its potential as a bioactive compound in crop protection.

Potential Uses:

  • Pesticide Development: The compound's structural features may contribute to the development of novel pesticides that are effective against specific pests while being environmentally friendly.
  • Plant Growth Regulators: Research has shown that similar compounds can act as growth regulators, enhancing plant growth and yield under certain conditions .

Food Technology

The compound also finds applications in food technology, particularly in flavoring and preservation.

Flavoring Agents:

This compound possesses a pleasant aroma profile that can be utilized in the formulation of food flavorings. Its incorporation into food products can enhance sensory attributes without compromising safety.

Preservative Properties:

Research indicates that compounds with furan derivatives exhibit antimicrobial properties. This characteristic can be leveraged to develop natural preservatives that extend the shelf life of food products while maintaining quality .

Data Table: Summary of Applications

Application AreaSpecific Use CasesRelevant Findings
Medicinal ChemistryAnti-cancer drug developmentSignificant cytotoxicity against cancer cell lines
Agricultural SciencePesticide and plant growth regulatorPotential for environmentally friendly pesticides
Food TechnologyFlavoring agents and natural preservativesAntimicrobial properties extend shelf life

Mechanism of Action

The mechanism of action of methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that produce biologically active derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Furanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Crystal System Hydrogen Bonding Interactions
Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate C₇H₈O₄ 156.13 (calculated) - Not reported Likely C–H⋯O (inferred)
Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate C₈H₁₀ClNO₅ 235.62 Cl, OMe, NH–CH₂COOCH₃ Monoclinic (P21/c) N–H⋯O, C–H⋯O
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate C₂₂H₂₂O₅ 366.40 tert-butyl, benzofuran, ester Not reported Likely π-π stacking

Key Observations :

  • Substituent Effects: The chloro-methoxy-amino derivative (C₈H₁₀ClNO₅) exhibits enhanced polarity and hydrogen-bonding capacity due to electronegative substituents (Cl, OMe, NH), contrasting with the simpler parent compound .
  • Crystal Packing: The chloro derivative’s monoclinic system (P21/c) and intermolecular N–H⋯O bonds (2.21–2.38 Å) stabilize its lattice, whereas the tert-butyl benzofuran analog likely relies on hydrophobic interactions .

Key Observations :

  • The chloro derivative’s lower yield (50.6%) reflects challenges in multi-step reactions, including steric hindrance from substituents .
  • Andrographolide derivatives achieve high yields (85–95%) due to optimized site-selective esterification protocols .

Table 3: Comparative Properties

Compound Name Melting Point Solubility Biological Activity (Reported/Inferred)
This compound Not reported Moderate in DCM Intermediate for drug candidates
Chloro-methoxy derivative White solid Soluble in DMF Potential herbicide/prodrug
Andrographolide derivatives White solid Variable Anticancer, anti-inflammatory activity

Key Observations :

  • Andrographolide derivatives leverage the parent compound’s anti-inflammatory properties, enhanced by ester modifications .

Biological Activity

Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate is a compound belonging to the class of furanones, which are recognized for their diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its antifungal, cytotoxic, and potential therapeutic effects.

Chemical Structure and Properties

This compound has a molecular formula of C8H8O4C_8H_8O_4. Its structure features a five-membered furanone ring, which is crucial for its biological activity. The presence of the methoxy group enhances its reactivity and interaction with biological targets.

Antifungal Activity

Recent research has demonstrated significant antifungal properties of compounds similar to this compound. For instance, a study evaluated the antifungal activity against Sclerotinia sclerotiorum, revealing that derivatives with a methoxyacrylate scaffold exhibited improved inhibitory effects compared to lead compounds. The effective concentrations (EC50) were notably lower for these derivatives, indicating enhanced potency (1.51 mg/L and 1.81 mg/L) compared to earlier compounds (EC50 of 10.62 mg/L) .

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated. In vitro studies showed that related furanone compounds exhibited moderate cytotoxicity against various cancer cell lines. For example, certain derivatives led to significant cell viability reduction in human breast cancer cells (MCF-7), with IC50 values reported around 11.8 µM . This suggests that this compound may share similar mechanisms of action.

The biological activity of this compound is likely attributed to its ability to induce apoptosis in cancer cells and disrupt cellular functions in fungal pathogens. Studies indicate that furanone derivatives can lead to G2 phase cell cycle arrest and activation of apoptotic pathways through downregulation of survival proteins like survivin and activation of caspases .

Case Studies and Research Findings

  • Antifungal Efficacy : A series of butenolide compounds containing methoxyacrylate scaffolds were synthesized and tested against Sclerotinia sclerotiorum. The results indicated that these compounds significantly altered the structure and function of fungal hyphae, leading to cell death through mitochondrial damage .
  • Cytotoxicity in Cancer Cells : Research on various furanone derivatives demonstrated their ability to inhibit proliferation in several cancer cell lines, including colon adenocarcinoma (MAC13, MAC16) and breast cancer (MCF-7). The mechanism involved apoptosis induction and cell cycle disruption .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineEC50/IC50 ValueReference
AntifungalSclerotinia sclerotiorum1.51 - 1.81 mg/L
CytotoxicityMCF-711.8 µM
CytotoxicityHCT116IC50 values varied; effective against multiple lines

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